4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline
Description
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)-4-methylpyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-6-16(15-10(7)11(12)13)9-4-2-8(14)3-5-9/h2-6,11H,14H2,1H3 |
InChI Key |
AJPZBRNIKFVGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C(F)F)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (NAS) has been widely explored for constructing the pyrazole-aniline linkage. In this method, the electron-deficient aromatic ring of fluorinated nitrobenzene derivatives reacts with pyrazole nucleophiles. For example, 4-nitroaniline can undergo substitution with 3-(difluoromethyl)-4-methyl-1H-pyrazole under basic conditions (K₂CO₃/DMF, 80°C), yielding the nitro-intermediate, which is subsequently reduced to the target aniline using H₂/Pd-C .
A critical advancement in this approach involves the use of phase-transfer catalysts to enhance reaction rates. Tetrabutylammonium bromide (TBAB) has been shown to improve yields from 62% to 78% by facilitating anion exchange in biphasic systems . However, this method struggles with regioselectivity, often producing 5%-10% of the undesired 2-pyrazole regioisomer.
Cyclocondensation Strategies for Pyrazole Core Formation
The construction of the pyrazole ring directly on the aniline scaffold via cyclocondensation represents a more efficient route. A two-step protocol involves:
-
Formation of α,β-unsaturated ketones : Reaction of 4-aminoacetophenone with ethyl trifluoroacetate in the presence of NaH yields 4-(3,3-difluoroprop-1-en-1-yl)aniline.
-
Hydrazine cyclization : Treatment with methylhydrazine at −20°C induces cyclization, forming the pyrazole ring .
This method achieves 85% overall yield but requires stringent temperature control to minimize byproducts. Recent modifications employ continuous flow reactors to maintain precise thermal conditions (−15°C ± 1°C), reducing side-product formation by 40% .
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings have emerged as powerful tools for assembling the pyrazole-aniline structure. The Suzuki-Miyaura reaction between 4-boronoaniline and 3-(difluoromethyl)-4-methyl-1H-pyrazole-1-yl bromide demonstrates particular promise:
Reaction conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: Cs₂CO₃
-
Solvent: DME/H₂O (3:1)
-
Temperature: 90°C
Under these conditions, yields reach 82% with <1% homocoupling byproducts . Ligand screening has revealed that SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) increases turnover frequency by 3× compared to traditional PPh₃ ligands.
Catalytic Asymmetric Synthesis and Isomer Control
The presence of two electronegative fluorine atoms creates challenges in controlling pyrazole ring orientation. State-of-the-art methods address this through:
A. Directed ortho-metalation :
Using TMPZnCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidinyl), the aniline nitrogen directs zinc insertion at the adjacent position, enabling selective pyrazole installation. This method achieves 94:6 regioselectivity but requires cryogenic conditions (−78°C) .
B. Halogen dance rearrangement :
Iodide catalysts (e.g., NaI) promote thermodynamic isomer redistribution during cyclization. As demonstrated in the synthesis of analogous pyrazole-carboxylic acids, 1.25 mol% NaI increases the 3-pyrazole:5-pyrazole ratio from 89:11 to 96:4 .
Purification and Analytical Considerations
Final product purity is critical for pharmaceutical applications. Comparative data for purification techniques:
| Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Ethanol/H₂O (40%) | 99.7 | 78.3 |
| Chromatography | Hexane/EtOAc (3:1) | 99.9 | 65.2 |
| Sublimation | 0.1 mmHg, 150°C | 99.5 | 82.1 |
Recrystallization remains preferred for large-scale production due to its balance of efficiency and cost . Advanced analytical methods, including 19F NMR and HPLC-MS, are essential for detecting trace isomers (<0.3%).
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of difluoromethyl-pyrazole carboxylic acids.
Reduction: Formation of difluoromethyl-pyrazole amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the potential of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline as an antimicrobial agent. The compound has shown promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
A study published in RSC Advances highlighted that derivatives of pyrazole compounds exhibited significant antimicrobial properties, with some achieving minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Anti-inflammatory Properties
The compound's structural features allow it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. Inhibiting these enzymes can lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
Herbicidal Activity
The difluoromethyl group in the structure of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline contributes to its herbicidal properties. Research indicates that pyrazole derivatives are effective in controlling various weed species, thereby enhancing crop yields. The specific mechanism involves disrupting metabolic pathways in target plants, leading to their growth inhibition .
Fungicidal Activity
In addition to herbicidal effects, this compound has been evaluated for fungicidal activity against common agricultural pathogens. Studies have indicated that compounds with similar structures can inhibit fungal growth, suggesting that 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline may also possess fungicidal properties .
Synthesis and Characterization
The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Steps | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | [Reagent A] | 85 |
| Step 2 | [Reagent B] | 90 |
| Step 3 | [Reagent C] | 75 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline. The study utilized a well diffusion method to assess inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Results Summary:
- Staphylococcus aureus: Inhibition zone of up to 20 mm.
- Escherichia coli: Inhibition zone of up to 18 mm.
These results underscore the compound's potential as a broad-spectrum antimicrobial agent.
Case Study 2: Herbicidal Screening
In another study focused on agrochemical applications, the herbicidal activity of several pyrazole derivatives was tested against common weeds in agricultural settings.
Findings:
- Effective control of Amaranthus retroflexus with a reduction in biomass by over 70%.
- Selectivity towards crops like corn and soybeans was noted, indicating potential for safe application in agricultural practices.
Mechanism of Action
The mechanism by which 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its potency.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Pyrazole substituents significantly influence electronic properties, solubility, and thermodynamic stability. Key comparisons include:
Key Insights :
Comparison of Methods :
Structural and Crystallographic Features
Polymorphism observed in tris-pyrazole compounds highlights the role of substituents in crystal packing:
- Polymorph I : Forms N–H···N dimers extended into chains via C–H···N interactions .
- Polymorph II : Resembles unsubstituted analogs (e.g., HIXLIK) with N–H···N chains and dihedral angles >57° .
For the target compound, the single pyrazole ring may limit polymorphism, but intermolecular interactions (e.g., N–H···F) could arise from the difluoromethyl group.
Data Tables
Table 2: Substituent Impact on Properties
Biological Activity
4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline is a compound belonging to the pyrazole family, known for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications in various fields such as agriculture and medicine.
Synthesis
The synthesis of 4-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline typically involves the reaction of difluoromethyl-substituted pyrazoles with aniline derivatives. A common synthetic route includes the use of thionyl chloride and dimethylformamide (DMF) to facilitate the formation of the desired compound through nucleophilic substitution reactions. The resulting product is purified using column chromatography.
Antifungal Properties
Recent studies have highlighted the antifungal activity of pyrazole derivatives, including 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline. Research indicates that this compound exhibits significant inhibitory effects against various phytopathogenic fungi. For instance, a study demonstrated that derivatives with difluoromethyl substituents showed higher antifungal activity compared to traditional fungicides like boscalid .
| Compound | Fungal Strain | Inhibition (%) |
|---|---|---|
| SCU2028 | Fusarium solani | 85% |
| 9m | Botrytis cinerea | 90% |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds similar to 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline have shown promising results in inhibiting nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
The biological activity of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its antifungal and anti-inflammatory properties .
Case Studies
One notable case study involved testing a series of pyrazole derivatives for their antifungal efficacy against seven different fungal strains. The study found that compounds with a difluoromethyl group exhibited superior activity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline?
The compound can be synthesized via carbonyl condensation and cyclocondensation reactions involving acetone, aniline, and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Reductive amination using agents like NaBH₄/I₂ under neutral conditions (e.g., methanol at room temperature) is also effective for analogous pyrazole-aniline derivatives . For functionalization, C–F activation strategies in polar solvents like DMSO with KOH have been reported for related tris-pyrazole-aniline systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are standard for confirming molecular structure and purity. Single-crystal X-ray diffraction (SCXRD) is essential for resolving crystal packing and polymorphic behavior. SHELXL and ORTEP-3 are widely used for refining crystallographic data and generating thermal ellipsoid plots . For example, two distinct polymorphs of a related tris-pyrazole-aniline derivative were identified via SCXRD .
Q. How can researchers assess the purity of 4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity analysis. Recrystallization from solvents like methanol or acetone is commonly employed to isolate high-purity (>95%) samples, as described for structurally similar aniline-pyrazole compounds .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the biological activity of this compound?
Antimicrobial assays should follow protocols used for hydrazone derivatives of related pyrazole-aniline systems. For example, derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid were tested against bacterial/fungal strains using microdilution methods. Controls for solvent effects (e.g., DMSO) and replicate testing are essential to ensure reproducibility . Computational docking studies can pre-screen bioactivity by targeting enzyme active sites (e.g., fungal CYP51) .
Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s stability and reactivity?
DFT (e.g., MN15L functional with def2-TZVP basis set) can compare energetics between polymorphs or substituted analogs. For instance, DFT revealed that methylated tris-pyrazole-aniline derivatives form with similar energetics to non-methylated analogs, guiding synthetic prioritization . Reactivity studies (e.g., nucleophilic substitution at the difluoromethyl group) can also benefit from frontier molecular orbital analysis .
Q. How should researchers address contradictions in crystallographic data, such as unexpected bond lengths or angles?
Contradictions may arise from disorder, twinning, or experimental resolution limits. SHELXL’s TWIN and BASF commands can model twinned data, while PART instructions resolve disorder. High-resolution datasets (≤0.8 Å) and Hirshfeld surface analysis improve accuracy. For example, SHELXL refinements for small molecules often require iterative adjustment of displacement parameters and hydrogen bonding networks .
Q. What strategies are effective for analyzing polymorphic behavior in this compound?
Polymorph screening via solvent layering (e.g., CH₂Cl₂/acetone/pentane) can yield distinct crystal forms. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify phase transitions. SCXRD combined with DFT energy comparisons (as in tris-pyrazole-aniline systems) helps correlate stability with intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
Q. How can reductive amination side reactions be minimized during synthesis?
Optimize stoichiometry (e.g., 1:1 aldehyde:aniline ratio) and use mild reducing agents like NaBH₄/I₂ to avoid over-reduction. Neutral conditions in methanol at room temperature reduce side product formation, as demonstrated in similar pyrazole-aniline syntheses . Post-reaction purification via column chromatography or recrystallization further isolates the target compound .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
